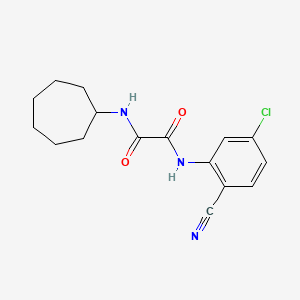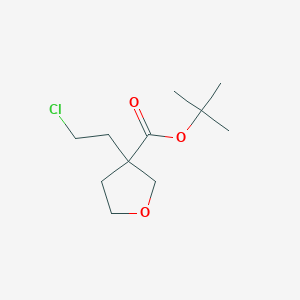
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid . Manufacture of the acid at large scale has been optimized by chemists at Syngenta, Bayer Crop Science, and BASF .Molecular Structure Analysis
The molecular formula of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C6H6F2N2O2 .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of seven fungicides . These fungicides act by inhibiting succinate dehydrogenase .Physical and Chemical Properties Analysis
The compound has a molar mass of 176.12 and a melting point of 200–201°C .Scientific Research Applications
Synthesis and Characterization
- 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid has been synthesized with a purity of 98% (HPLC), starting from propargyl alcohol through various reaction steps (Li-fen, 2013).
Antifungal Activity
- Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against phytopathogenic fungi, displaying moderate to excellent activities. Some compounds exhibited higher antifungal activity than boscalid (Du et al., 2015).
Structural and Spectral Investigations
- Combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole-4-carboxylic acid, have been conducted, including characterization by NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).
Coordination Complexes
- Pyrazole-dicarboxylate acid derivatives were synthesized and used to study the coordination/chelation and crystallization property with metals such as Cu, Co, and Zn, forming mononuclear chelate complexes (Radi et al., 2015).
Coordination Polymers
- Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared and used to assemble with Zn(II) and Cd(II) ions, leading to the formation of chiral and achiral coordination polymers with potential in luminescence properties (Cheng et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in the citric acid cycle by catalyzing the oxidation of succinate to fumarate .
Mode of Action
This compound acts by inhibiting succinate dehydrogenase (SDH) . By inhibiting this enzyme, the compound disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production in the form of ATP .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two fundamental biochemical pathways for energy production . The downstream effects include a decrease in ATP production, which can lead to cell death, particularly in organisms that are highly dependent on aerobic respiration .
Pharmacokinetics
Given its use as an intermediate in the synthesis of fungicides , it is likely that these properties have been optimized to ensure effective bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibition of SDH. This inhibition disrupts energy production, leading to cell death . This makes the compound effective as an active ingredient in fungicides .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of fungicides. It acts by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in fungi, leading to their death .
Cellular Effects
The effects of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid on cells are primarily related to its role as a fungicide. By inhibiting succinate dehydrogenase, it disrupts the energy production within the fungal cells, leading to their death
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme succinate dehydrogenase (SDHI) . This enzyme is crucial for the mitochondrial respiration chain, and its inhibition disrupts energy production within the cell .
Properties
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-4(6(11)12)2-3(9-10)5(7)8/h2,5H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHYTWRSQZFZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052617-38-5 |
Source


|
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)
![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)
![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)

![8-[(4-METHOXYBENZYL)AMINO]-3-METHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2828019.png)
![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)
![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)


